molecular formula C15H18O2 B15317377 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid

1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B15317377
M. Wt: 230.30 g/mol
InChI Key: VHKLNNSIORIFDW-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2-cyclopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.

    Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Uniqueness: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the cyclopentane ring and the 2-cyclopropylphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

1-(2-cyclopropylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O2/c16-14(17)15(9-3-4-10-15)13-6-2-1-5-12(13)11-7-8-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17)

InChI Key

VHKLNNSIORIFDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2C3CC3)C(=O)O

Origin of Product

United States

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